molecular formula C16H18BrN3O2 B2652556 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 2034587-68-1

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide

Cat. No. B2652556
CAS RN: 2034587-68-1
M. Wt: 364.243
InChI Key: UYDWJINHEWXNQK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Antioxidant Potential

  • Bromophenol Derivatives: Nitrogen-containing bromophenols isolated from Rhodomela confervoides, a marine red alga, have shown potent scavenging activity against radicals. These compounds, including those structurally similar to 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide, may find application in food and pharmaceutical industries as natural antioxidants due to their radical scavenging properties (Li, Li, Gloer, & Wang, 2012).

Antimicrobial and Antioxidant Activities

  • Lignan Conjugates Synthesis: Lignan conjugates, which include compounds structurally related to this compound, have demonstrated significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).

Potential in Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives: Studies on new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, indicate a high singlet oxygen quantum yield. These derivatives, similar in structure to this compound, show promise for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Radiochemistry Applications

  • Nonpeptide Angiotensin II Antagonists: Compounds like [11C]L-159,884, which share structural similarities with this compound, are useful for imaging angiotensin II, AT1 receptors. This suggests potential applications in the field of radiochemistry and diagnostic imaging (Hamill et al., 1996).

N-Heterocyclic Carbene Catalysis

  • Transesterification/Acylation Reactions: N-heterocyclic carbenes, which include imidazol-2-ylidenes, are effective catalysts in transesterification involving esters and alcohols. These findings point to the potential application of compounds structurally related to this compound in various organic synthesis processes (Grasa, Gueveli, Singh, & Nolan, 2003).

properties

IUPAC Name

2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-22-12-4-5-14(17)13(10-12)16(21)19-7-9-20-8-6-18-15(20)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDWJINHEWXNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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